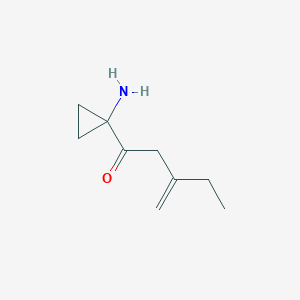

1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one is a compound of interest in various fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of both an amino group and a methylidene group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes . The compound’s reactivity and ability to form stable intermediates make it a useful tool in studying reaction mechanisms and pathways in organic chemistry.

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one can be compared with other cyclopropane-containing compounds, such as:

1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, ACC plays a crucial role in plant growth and development.

(1-Aminocyclopropyl)phosphonic acids: These compounds are studied for their potential biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which combines a cyclopropane ring with an amino group and a methylidene group, offering distinct reactivity and applications.

Biological Activity

1-(1-Aminocyclopropyl)-3-methylidenepentan-1-one, a compound of interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl group attached to an amine and a ketone moiety. This unique arrangement contributes to its pharmacological properties, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have documented its effectiveness against various cancer cell lines.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties.

Case Studies

In a study examining the compound's anticancer effects, it was tested against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 20 µM across different cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Apoptosis induction |

| MCF7 | 15 | Cell cycle arrest |

| HUH7 | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains showed promising results, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell death.

Lipophilicity and Bioavailability

The lipophilicity of the compound enhances its ability to penetrate cellular membranes, which is crucial for both its anticancer and antimicrobial activities. Studies have shown that modifications to the cyclopropyl group can significantly affect the compound's pharmacokinetic properties.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)-3-methylidenepentan-1-one |

InChI |

InChI=1S/C9H15NO/c1-3-7(2)6-8(11)9(10)4-5-9/h2-6,10H2,1H3 |

InChI Key |

KHEGSNJNAIDRNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(=O)C1(CC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.